Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate

Catalog No.
S920110
CAS No.
71449-78-0
M.F
C24 H19 S2 . F6 Sb
M. Wt
607.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoro...

CAS Number

71449-78-0

Product Name

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate

IUPAC Name

diphenyl-(4-phenylsulfanylphenyl)sulfanium;hexafluoroantimony(1-)

Molecular Formula

C24 H19 S2 . F6 Sb

Molecular Weight

607.3 g/mol

InChI

InChI=1S/C24H19S2.6FH.Sb/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;;;;;;;/h1-19H;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

SQPBZCDQRJYQKD-UHFFFAOYSA-H

SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F

Synonyms

(OC-6-11)-Diphenyl[4-(phenylthio)phenyl]-sulfonium Hexafluoroantimonate; (OC-6-11)-Hexafluoro-antimonate Diphenyl[4-(phenylthio)phenyl]sulfonium; (4-Thiophenoxyphenyl)diphenylsulfonium hexafluoroantimonate; (p-Thiophenoxyphenyl)diphenylsulfonium he

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F

Lewis Acid Catalyst:

One reported application of Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate lies in its potential as a Lewis acid catalyst. Lewis acids are electron-pair acceptors, and this compound's structure allows it to accept electron pairs from other molecules, potentially influencing their reactivity. However, research in this area is limited, and further studies are needed to fully understand its effectiveness and potential applications in various catalytic processes [].

Ionic Liquid Precursor:

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate can be used as a precursor for the synthesis of ionic liquids. Ionic liquids are salts in liquid form with unique properties, including high thermal stability and conductivity. By reacting this compound with specific counterions, researchers can potentially generate new ionic liquids with tailored properties for various applications, such as electrolytes in batteries or solvents for challenging chemical reactions [].

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate is a chemical compound with the molecular formula C24H19F6S2Sb and a molecular weight of 607.29 g/mol. It is categorized as a sulfonium salt, characterized by the presence of a sulfonium ion (a positively charged sulfur atom bonded to three carbon atoms) and hexafluoroantimonate anion. This compound appears as a solid at room temperature and is known for its utility in various applications, particularly in photoinitiation processes in polymer chemistry .

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate is classified as harmful if swallowed or inhaled and may cause allergic skin reactions []. It is also considered very toxic to aquatic life with long lasting effects [].

Involving diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate are related to its role as a photoinitiator. Upon exposure to ultraviolet light, the sulfonium salt decomposes to generate reactive species that initiate polymerization processes in epoxy resins and other materials. This photoinitiation mechanism typically involves the following steps:

  • Absorption of UV Light: The compound absorbs UV radiation, leading to its excitation.
  • Homolytic Cleavage: The excited state undergoes homolytic cleavage, producing free radicals.
  • Polymerization Initiation: These free radicals initiate the polymerization of monomers present in the formulation, resulting in cross-linking and solidification of the material .

Several synthesis methods have been reported for diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate:

  • Direct Reaction Method: This method involves reacting diphenylsulfide with hexafluoroantimonic acid under controlled conditions to form the sulfonium salt.
  • Salt Metathesis: In this approach, a pre-formed diphenyl(4-(phenylthio)phenyl)sulfonium salt is treated with hexafluoroantimonic acid to yield the desired product.
  • Solvent-Assisted Synthesis: Utilizing solvents like propylene carbonate can enhance reaction efficiency and yield when synthesizing this compound .

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate has several key applications:

  • Photoinitiator in Polymer Chemistry: It is widely used as a photoinitiator for curing epoxy resins and other polymers through UV light activation.
  • Photo-Chemicals: The compound finds use in various photo-chemical formulations, enhancing the performance of coatings and adhesives.
  • Research

Interaction studies involving diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate primarily focus on its reactivity with various monomers and polymers during photopolymerization. The compound's ability to generate free radicals upon UV exposure facilitates interactions with acrylates and methacrylates, leading to effective polymerization. Further research is needed to elucidate its interactions with biological systems, particularly regarding potential cytotoxicity and environmental impact .

Several compounds exhibit structural or functional similarities to diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Diphenyliodonium hexafluoroantimonateC12H10F6IKnown for high reactivity and efficiency as a photoinitiator; commonly used in dental materials.
Triarylsulfonium hexafluoroantimonateC21H18F6SA broader class of compounds that includes various aryl groups; exhibits similar photoinitiating properties but varies in reactivity based on substituents.
Benzoin methyl etherC15H16O3A classic photoinitiator; less reactive than sulfonium salts but widely used in traditional applications .

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate stands out due to its specific structural features that enhance its efficacy as a photoinitiator compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 55 of 60 companies with hazard statement code(s):;
H302 (34.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (69.09%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (29.09%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (69.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (29.09%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

General Manufacturing Information

Sulfonium, diphenyl[4-(phenylthio)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:1): ACTIVE

Dates

Modify: 2023-08-15

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